2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is a modified nucleoside derivative, specifically a dibenzoate ester of 2',2'-difluoro-2'-deoxycytidine. This compound features a difluoromethylene group replacing the 2'-hydroxyl group of deoxycytidine, along with esterification at the 3' and 5' positions with dibenzoate moieties. It is recognized as a significant metabolite of Gemcitabine, an important chemotherapeutic agent used in cancer treatment .
The compound is classified under nucleoside analogs, which are essential in pharmacology for their roles as antiviral and anticancer agents. The chemical structure can be denoted by its CAS Number 134790-39-9, and it has a molecular formula of C23H19F2N3O6 with a molecular weight of approximately 471.41 g/mol .
The synthesis of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate involves several steps, primarily focusing on protecting groups and selective reactions. The general synthetic route includes:
The molecular structure of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate can be described as follows:
The compound exhibits a complex three-dimensional structure due to the presence of the dibenzoate groups, which influence its solubility and interaction with biological targets.
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties for further pharmaceutical applications.
The mechanism of action for 2',2'-difluoro-2'-deoxycytidine involves its metabolism into active forms that inhibit DNA synthesis:
The physical properties of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate include:
Chemical properties include:
The primary applications of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate lie within the fields of oncology and virology:
The synthesis of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate (CAS 134790-39-9) typically initiates with 2-deoxy-2,2-difluoro-D-ribofuranose derivatives as key chiral building blocks. The most efficient pathway involves a glycosylation reaction between a fully protected sugar moiety and a silylated cytosine base. In a representative multi-step process [2] [4], α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate (90.0 g, 0.20 mol) reacts with N-trimethylsilyl cytosine under Lewis acid catalysis (Me₃SiOTf, 48.9 g, 0.22 mol) in anhydrous toluene at 120°C for 3 hours. This critical glycosylation step proceeds with exceptional regioselectivity due to neighboring group participation from the 3'-benzoate group, directing β-nucleoside formation [4] [10].
The reaction sequence necessitates meticulous intermediate purification to ensure high product quality. After glycosylation completion (monitored by TLC), the mixture is cooled, diluted with ethyl acetate (500 mL), and treated with 4M hydrochloric acid (300 mL) at 70°C for 2 hours to cleave residual silyl groups. Subsequent hot filtration and water washing (70°C) effectively remove inorganic salts and polar impurities. The crude nucleoside is then suspended in water (300 mL) and neutralized to pH 7 with sodium bicarbonate solution before final isolation via filtration and vacuum drying. This process yields 80.6 g (85.5%) of the target dibenzoate-protected nucleoside with high isomeric purity (β-isomer content >99.92%) [2] [6].
Table 1: Key Reaction Parameters for Optimized Glycosylation [2] [4]
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Reaction Temperature | 120°C | <100°C: Incomplete conversion |
Catalyst Loading | 1.1 equiv Me₃SiOTf | <0.8 equiv: Slow reaction kinetics |
Solvent System | Anisole/Toluene | Polar solvents promote anomerization |
Acid Hydrolysis Duration | 2 hours at 70°C | Shorter times: Incomplete desilylation |
Neutralization pH | 7.0 (NaHCO₃) | Alkaline pH: Degradation risk |
Achieving β-anomer dominance in 2',2'-difluoro-2'-deoxycytidine derivatives presents significant synthetic challenges due to the inherent instability of the 1,2-difluorinated ribofuranosyl intermediate. The stereochemical outcome is primarily governed by the Vorbruggen glycosylation mechanism, where the in situ generated silylated cytosine attacks the anomeric center of the activated ribofuranose derivative [3] [4]. Crucially, the 3'-benzoate group provides anchimeric assistance through transient acyloxonium ion formation, effectively shielding the β-face and directing nucleophilic attack from the α-face to yield the desired β-nucleoside [4] [10].
A pivotal innovation in stereoselective synthesis involves the continuous removal of halosilane byproducts (e.g., trimethylsilyl chloride, Formula V) during glycosylation [4] [10]. These byproducts catalyze anomerization through the formation of oxocarbenium ion intermediates, leading to α/β mixtures. By implementing reactive distillation or azeotropic trapping techniques (using solvents like toluene or anisole), halosilanes are efficiently removed from the reaction milieu, suppressing anomerization and enabling β:α ratios exceeding 200:1 (>99.5% β-isomer) [4]. This strategy represents a substantial improvement over traditional methods that typically yield approximately 1:1 anomeric mixtures, requiring costly chromatographic separation. Kinetic studies reveal that halosilane removal decreases the activation energy barrier for β-product formation by 12.8 kJ/mol while simultaneously increasing the barrier for α-product formation by 9.3 kJ/mol, fundamentally altering the reaction coordinate towards β-selectivity [10].
The 3',5'-dibenzoate protecting group strategy confers exceptional stability and crystallinity to the nucleoside intermediate, addressing critical limitations of alternative protecting groups. Comparative studies demonstrate that dibenzoate protection significantly outperforms acetyl, pivaloyl, and trimethylsilyl groups in terms of thermal stability, chemical inertness, and crystallinity [6] [7] [9]. The dibenzoate-protected intermediate exhibits a melting point of 229-232°C and remains stable under the elevated temperatures (120°C) required for efficient glycosylation, whereas acetyl-protected analogs undergo significant decomposition (>15%) under identical conditions [6] [9].
The electronic properties of the benzoate esters play a crucial role in intermediate stability. The electron-withdrawing nature of the phenyl ring stabilizes the acyloxonium intermediate during glycosylation while minimizing unwanted side reactions such as glycosidic bond hydrolysis or base degradation. Furthermore, the bulky benzoyl groups create a steric environment that protects the β-glycosidic bond from enzymatic or chemical degradation during storage and handling. This protection strategy is particularly advantageous for industrial-scale synthesis, as the crystalline dibenzoate intermediate can be stored for extended periods (≥12 months) under refrigerated conditions without detectable degradation [1] [7].
Table 2: Comparative Analysis of Hydroxyl Protecting Groups in Nucleoside Synthesis [6] [7] [9]
Protecting Group | Glycosylation Yield (%) | Melting Point (°C) | Stability at 120°C | Crystallinity |
---|---|---|---|---|
3',5'-Dibenzoate | 85.5 | 229-232 | >98% after 3h | Excellent |
3',5'-Diacetate | 72.3 | 198-201 (dec) | 85% after 3h | Moderate |
3',5'-Bis(pivaloate) | 68.7 | 215-218 | 91% after 3h | Poor |
3',5'-TBDMS | 63.1 | Oily residue | 78% after 3h | None |
Advanced catalytic systems have dramatically improved the efficiency of nucleoside coupling reactions for synthesizing 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate. Lewis acid catalysis remains predominant in glycosylation, with trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) demonstrating superior performance over traditional catalysts like BF₃·Et₂O or SnCl₄ [2] [4]. Kinetic profiling reveals Me₃SiOTf accelerates glycosylation by simultaneously activating the anomeric leaving group through oxophilic coordination while enhancing the nucleophilicity of the silylated cytosine base. This dual activation mechanism reduces the activation energy from 98.4 kJ/mol (uncatalyzed) to 67.2 kJ/mol, enabling completion within 3 hours at 120°C compared to >24 hours without catalyst [2] [10].
Emerging methodologies focus on heterogeneous catalysis and aqueous-phase coupling strategies to enhance sustainability. Palladium complexes of water-soluble ligands enable efficient modifications of unprotected nucleosides in polar media, though these techniques have been primarily applied to post-glycosylation modifications rather than the core glycosylation step for this specific compound [3] [5]. Notably, plugged flow reactors with immobilized Pd catalysts achieve Suzuki-Miyaura coupling of related 5-iodo-2'-deoxyuridine derivatives within minutes (vs. hours in batch processes), suggesting potential applicability for synthesizing modified analogs of the difluorocytidine intermediate [5]. Ligand-free palladium systems in aqueous environments show promise for minimizing catalyst costs while maintaining efficiency, particularly for electron-deficient halogenated nucleosides [3] [8].
The transition from laboratory synthesis to industrial production of 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate presents multifaceted scalability challenges centered on reproducibility, purification efficiency, and cost containment. A primary obstacle involves maintaining anomeric purity during scale-up, as minor variations in halosilane removal efficiency can substantially impact final product quality. Industrial processes implement continuous in-line monitoring (Raman spectroscopy) coupled with automated solvent distillation systems to maintain halosilane concentrations below 0.05 mol%, preserving β:α ratios >99:1 in batches exceeding 100 kg [4] [10].
Solvent selection critically influences yield optimization at scale. Toluene and xylene are preferred for glycosylation due to their optimal azeotrope formation with trimethylsilyl chloride, enabling efficient byproduct removal. However, post-reaction processing requires solvent exchange to ethyl acetate for the acid hydrolysis step, introducing significant operational complexity. Recent advancements employ monophasic solvent systems (e.g., anisole/ethyl acetate mixtures) that facilitate both glycosylation and subsequent deprotection without intermediate solvent removal, reducing processing time by 40% and minimizing solvent waste [2] [10].
Crystallization optimization represents another critical area for yield enhancement. The hot filtration protocol (70°C) effectively removes insoluble impurities while minimizing product loss, with careful control of cooling rates during crystallization ensuring consistent particle size distribution. Implementation of anti-solvent crystallization (water addition) followed by controlled cooling to 0°C increases recovery efficiency to >92%, compared to 78-85% with simple cooling crystallization [2] [6]. Final isolation by vacuum drying at 40°C with nitrogen purging prevents degradation of the thermosensitive dibenzoate ester, maintaining chemical purity >99% and meeting pharmaceutical intermediate specifications [1] [7] [9].
Table 3: Industrial-Scale Process Optimization Parameters [1] [2] [4]
Process Parameter | Laboratory Scale | Optimized Industrial Process | Impact on Yield/Purity |
---|---|---|---|
Batch Size | 0.2 mol | 20 mol | Consistent β-anomer >99.9% |
Halosilane Removal | Intermittent distillation | Continuous azeotropic removal | β:α ratio maintained >200:1 |
Acid Hydrolysis Volume | 300 mL HCl per 0.2 mol | 1.5x reduced volume | Reduced hydrolysis side products |
Crystallization Method | Cooling crystallization | Anti-solvent addition + cooling | Recovery increased to 92% |
Drying Conditions | 80°C, atmospheric pressure | 40°C, vacuum + N₂ purge | Purity >99.5%, no degradation |
Listed Compounds in Article:2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, 2-Deoxy-2,2-difluoro-D-ribofuranose, α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate, N-Trimethylsilyl cytosine, Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf), 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2